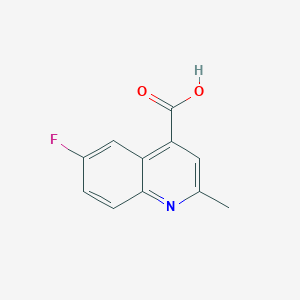

6-Fluoro-2-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methylquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 716-03-0. It has a molecular weight of 205.19 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 6-Fluoro-2-methylquinoline-4-carboxylic acid involves metal-free transfer hydrogenation. This process employs several chiral Brønsted acid catalysts in combination with dihydropyridines as the hydride source in asymmetric metal-free synthesis of fluoroquinolones by organocatalytic hydrogenation .Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-methylquinoline-4-carboxylic acid is represented by the linear formula C11H8FNO2 . The InChI code for this compound is 1S/C11H8FNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) .Physical And Chemical Properties Analysis

6-Fluoro-2-methylquinoline-4-carboxylic acid is a solid at room temperature . It has a molecular weight of 205.19 .Scientific Research Applications

Asymmetric Synthesis in Pharmaceutical Research

This compound is used in asymmetric metal-free synthesis of fluoroquinolones, a class of antibiotics, by organocatalytic hydrogenation. This process involves metal-free transfer hydrogenation employing chiral Brønsted acid catalysts in combination with dihydropyridines as the hydride source .

Antimicrobial Drug Development

Quinoline carboxylic acid derivatives like 6-Fluoro-2-methylquinoline-4-carboxylic acid are key in developing antimicrobial drugs, including fluoroquinolones, which are potent antibacterial agents .

Anticancer Agent Synthesis

These derivatives are also utilized in the synthesis of anticancer drugs due to their ability to interfere with DNA replication and cell division .

Anti-inflammatory and Analgesic Applications

Quinoline derivatives exhibit anti-inflammatory and analgesic properties, making them valuable in creating medications for pain relief and inflammation control .

Central Nervous System Disorders

They play a role in synthesizing drugs aimed at treating central nervous system disorders due to their bioactive properties affecting neurotransmitter systems .

Cardiovascular Disease Treatment

The derivatives are used in cardiovascular drug development, targeting conditions such as hypertension and arrhythmias .

Antimalarial Drug Production

Quinoline carboxylic acids are foundational in producing antimalarial drugs, a critical area of research given the global impact of malaria .

Tuberculosis Therapy

These compounds are integral in developing treatments for tuberculosis, contributing to the fight against this persistent infectious disease .

properties

IUPAC Name |

6-fluoro-2-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMSETXWKPJCQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351177 |

Source

|

| Record name | 6-fluoro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-methylquinoline-4-carboxylic acid | |

CAS RN |

716-03-0 |

Source

|

| Record name | 6-fluoro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)